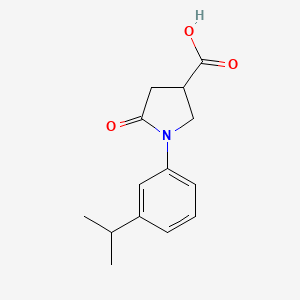

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-oxo-1-(3-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9(2)10-4-3-5-12(6-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAXXKYWLRAINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The phenyl ring and other parts of the molecule can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, creating a wide range of derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives of 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Specifically, research indicates that compounds bearing this structure can inhibit tumor cell growth and promote apoptosis in cancer cells.

Case Study: A549 Lung Cancer Cells

In vitro studies using A549 human pulmonary cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The treatment with these compounds resulted in decreased cell viability, comparable to established chemotherapeutics such as cisplatin .

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| This compound derivative | 10 | Cisplatin | 8 |

This table illustrates the effectiveness of the compound compared to a standard anticancer drug.

Antimicrobial Activity

The compound also shows promise in addressing antimicrobial resistance, particularly against Gram-positive bacteria and pathogenic fungi. The increasing prevalence of drug-resistant strains necessitates the development of new antimicrobial agents.

Case Study: Antimicrobial Screening

In a study screening various derivatives for antimicrobial activity, it was found that certain modifications to the this compound structure enhanced its efficacy against multidrug-resistant pathogens. Notably, compounds were tested against strains with known resistance mechanisms, demonstrating significant activity .

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

These results underscore the potential of this compound in developing new treatments for resistant infections.

Antioxidant Properties

The antioxidant capabilities of this compound derivatives have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Case Study: DPPH Radical Scavenging Assay

In antioxidant assays, several derivatives exhibited strong radical scavenging activity. For instance, one derivative demonstrated an antioxidant effect significantly higher than that of ascorbic acid, a well-known antioxidant .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound derivative | 85% |

| Ascorbic Acid | 75% |

This data suggests that modifications to the compound can enhance its ability to neutralize free radicals.

Mechanism of Action

The mechanism by which 1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents on the phenyl ring. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance radical scavenging by stabilizing intermediates via resonance .

- Bulky substituents (e.g., isopropyl) improve lipophilicity but may reduce solubility .

- Hydroxyl groups enhance antioxidant activity via hydrogen donation but increase susceptibility to oxidation .

Modifications to the Pyrrolidine Ring

Derivatives with heterocyclic moieties or functional group replacements exhibit distinct activities:

Research Implications

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a balance between lipophilicity and moderate bioactivity. While it lacks the potent antioxidant effects of heterocyclic derivatives (e.g., thioxo-oxadiazoles), its isopropyl group may enhance bioavailability in hydrophobic environments. Further studies should explore:

- Hybrid derivatives combining isopropyl and thioxo-heterocyclic groups.

- In vivo efficacy to assess whether increased lipophilicity translates to better tissue penetration.

Biological Activity

1-(3-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acids exhibit significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria. The following table summarizes the antimicrobial activity of related compounds:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Enterococcus faecalis | 16 µg/mL |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Corynebacterium diphtheriae | 8 µg/mL |

These results indicate that the presence of specific substituents on the pyrrolidine ring can enhance the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells. The following table presents findings from studies assessing its cytotoxic effects:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 100 | 63.4 |

| Cisplatin (Control) | A549 | 10 | 21.2 |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 100 | 38.3 |

The results indicate that the compound significantly reduces cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent . Notably, the compound's structure contributes to its cytotoxicity, with modifications leading to varying degrees of efficacy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, resulting in programmed cell death.

- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression in cancer cells, particularly affecting the G2/M phase .

Case Studies

A notable study investigated the efficacy of various derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial activity without significantly increasing cytotoxicity to human cells .

Another study focused on the anticancer properties of different analogs, revealing that compounds with hydrazone substitutions exhibited the most potent activity against A549 cells while maintaining lower toxicity profiles towards non-cancerous cells .

Q & A

Q. What are the recommended synthetic routes for 1-(3-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves the condensation of substituted anilines with itaconic acid derivatives. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using sulfuric acid as a catalyst . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Catalyst screening : Acidic or metal catalysts (e.g., Pd/Cu) enhance regioselectivity in heterocyclic ring formation .

- Temperature control : Reflux conditions (100–120°C) are critical for achieving high yields.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the pyrrolidinone ring and isopropylphenyl substitution pattern.

- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for analogs like 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide .

- Mass spectrometry : Validate molecular weight (expected ~277 g/mol for the parent compound) and fragmentation patterns.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antioxidant screening : Use DPPH radical scavenging and reducing power assays, as applied to structurally similar pyrrolidinone derivatives. For example, certain analogs showed 1.35–1.5× higher activity than ascorbic acid .

- Enzyme inhibition studies : Target enzymes like pyrroline-5-carboxylate reductase (PYCR1), given the compound’s structural similarity to pyrroline-5-carboxylic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antioxidant efficacy?

- Substituent variation : Introduce electron-donating groups (e.g., hydroxyl, amino) at the phenyl ring to enhance radical scavenging. In analogs, nitroso and amino substituents increased antioxidant activity by 30–50% .

- Heterocyclic modifications : Replace the carboxylic acid with thioamide or oxadiazole moieties. For instance, 4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one derivatives exhibited superior activity .

- Data-driven optimization : Use computational tools (e.g., DFT calculations) to predict redox potentials and guide synthetic prioritization.

Q. What experimental strategies resolve contradictions in bioactivity data across analogs?

Contradictions may arise from assay conditions or substituent effects. For example:

- DPPH assay variability : Standardize solvent systems (e.g., ethanol vs. methanol) and incubation times to reduce inter-lab discrepancies.

- Substituent polarity : Hydrophobic isopropyl groups may limit solubility, artificially depressing activity in aqueous assays. Use co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) .

Q. How can synthetic scalability challenges be addressed without compromising purity?

- Batch vs. flow chemistry : Transition from small-scale reflux to continuous flow systems for cyclization steps, improving reproducibility.

- Purification protocols : Employ gradient chromatography (silica gel or HPLC) to separate diastereomers, a common issue in pyrrolidinone synthesis .

- Green chemistry principles : Replace toxic solvents (e.g., toluene) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.